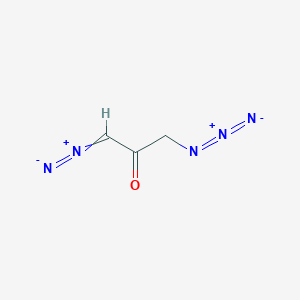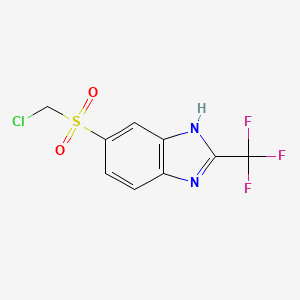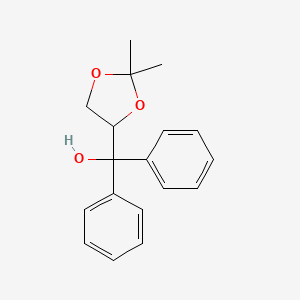
2,3,5,5-Tetramethylcyclopenta-1,3-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5,5-Tetramethylcyclopenta-1,3-diene is an organic compound with a unique structure characterized by a cyclopentadiene ring substituted with four methyl groups at positions 2, 3, 5, and 5
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,5-Tetramethylcyclopenta-1,3-diene typically involves the alkylation of cyclopentadiene derivatives. One common method is the reaction of cyclopentadiene with methylating agents under controlled conditions to introduce the methyl groups at the desired positions. The reaction conditions often include the use of strong bases and solvents like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the catalytic hydrogenation of precursor compounds followed by selective methylation. The process involves the use of metal catalysts such as palladium or nickel to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 2,3,5,5-Tetramethylcyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or alcohols.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts to yield reduced cyclopentane derivatives.
Substitution: The methyl groups on the cyclopentadiene ring can be substituted with other functional groups through reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium or nickel catalysts
Substitution: Halogens (e.g., chlorine, bromine), electrophiles
Major Products:
Oxidation: Ketones, alcohols
Reduction: Reduced cyclopentane derivatives
Substitution: Halogenated or functionalized cyclopentadiene derivatives
科学研究应用
2,3,5,5-Tetramethylcyclopenta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a ligand in organometallic chemistry to form stable metal complexes, which are valuable in catalysis and material science.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is used in the synthesis of advanced materials, including polymers and resins, due to its unique structural properties.
作用机制
The mechanism of action of 2,3,5,5-Tetramethylcyclopenta-1,3-diene involves its interaction with molecular targets through its cyclopentadiene ring. The compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it acts as a diene to form six-membered rings with dienophiles. This reactivity is attributed to the electron-rich nature of the cyclopentadiene ring, which facilitates the formation of new chemical bonds.
相似化合物的比较
- 1,2,3,4-Tetramethylcyclopenta-1,3-diene
- 1,2,3,5-Tetramethylcyclopenta-1,3-diene
- 1,2,3,4,5-Pentamethylcyclopenta-1,3-diene
Comparison: 2,3,5,5-Tetramethylcyclopenta-1,3-diene is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and stability. Compared to other tetramethylcyclopentadiene derivatives, it exhibits distinct reactivity patterns in cycloaddition and substitution reactions, making it a valuable compound for specialized applications in catalysis and material science.
属性
CAS 编号 |
90407-63-9 |
|---|---|
分子式 |
C9H14 |
分子量 |
122.21 g/mol |
IUPAC 名称 |
2,3,5,5-tetramethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C9H14/c1-7-5-9(3,4)6-8(7)2/h5-6H,1-4H3 |
InChI 键 |
PARKBEFQZLHEDZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(C=C1C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Methoxymethyl)sulfanyl]ethan-1-amine](/img/structure/B14370816.png)
![5(4H)-Oxazolone, 2-(4-chlorophenyl)-4-[(4-nitrophenyl)methylene]-](/img/structure/B14370820.png)
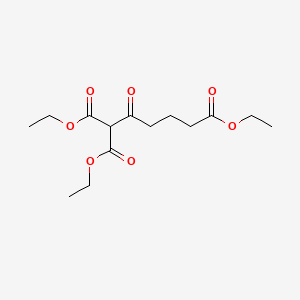
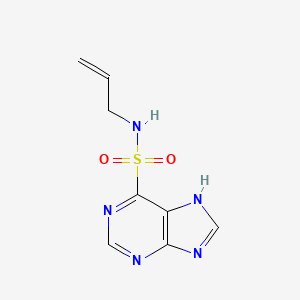
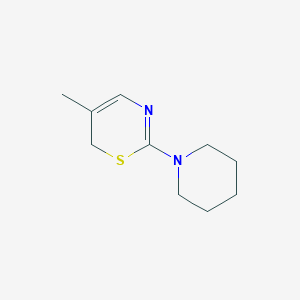
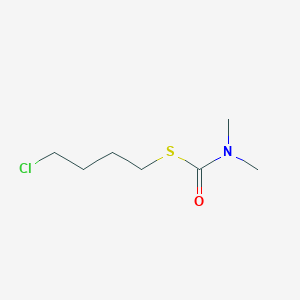
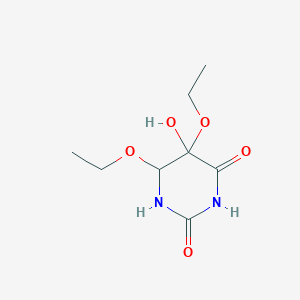
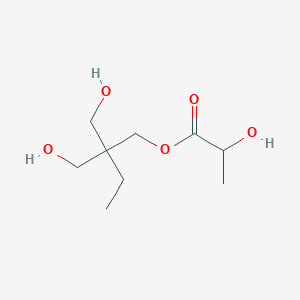
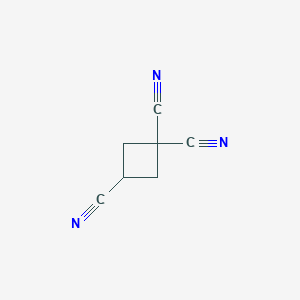
![2-(Chloromethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14370878.png)
